REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]([N:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH:6]1C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[CH3:4].[ClH:30]>C(O)C.C(OCC)(=O)C>[ClH:30].[ClH:30].[OH:1][CH2:2][CH:3]([N:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1)[CH3:4] |f:4.5.6|
|
Name
|
1-(1-Hydroxy-2-propyl)-2-triphenylmethylpiperazine
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
|
OCC(C)N1C(CNCC1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.OCC(C)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 840 mg | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |